

# Initial Safety and Toxicology Profile of 7-Keto-DHEA: A Technical Whitepaper

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## Compound of Interest

Compound Name: 7-Keto-DHEA

Cat. No.: B159665

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## Abstract

This technical guide provides a comprehensive overview of the initial safety and toxicology studies conducted on 7-Keto-dehydroepiandrosterone (**7-Keto-DHEA**), a non-hormonal metabolite of dehydroepiandrosterone (DHEA). This document synthesizes preclinical and clinical data, detailing experimental protocols, summarizing quantitative findings in structured tables, and illustrating key metabolic and signaling pathways. The information presented is intended to support researchers, scientists, and drug development professionals in evaluating the safety profile of **7-Keto-DHEA** for potential therapeutic applications.

## Introduction

**7-Keto-DHEA**, also known as 7-oxo-DHEA, is a naturally occurring metabolite of DHEA.<sup>[1]</sup> Unlike its parent compound, **7-Keto-DHEA** is not converted into androgenic or estrogenic hormones, a key differentiator that has spurred interest in its therapeutic potential while mitigating concerns associated with hormonal side effects.<sup>[2][3]</sup> Initial research has focused on its role in enhancing metabolism and thermogenesis, suggesting potential applications in weight management. This guide focuses on the foundational safety and toxicology data that are critical for any drug development program.

## Preclinical Toxicology

A series of preclinical studies have been conducted to establish the toxicological profile of **7-Keto-DHEA**, primarily focusing on acute and subchronic toxicity, as well as genotoxicity. The acetylated form, 3-acetyl-7-oxo-dehydroepiandrosterone, which is readily converted to **7-Keto-DHEA** in the body, has often been used in these studies.

## Acute Oral Toxicity

An acute oral toxicity study was performed in rats to determine the potential for toxicity following a single high dose of **7-Keto-DHEA**.

- Test Substance: 3-acetyl-7-oxo-dehydroepiandrosterone (converted to **7-Keto-DHEA** in vivo).
- Species: Sprague-Dawley rats.
- Administration: Single oral gavage.
- Dose Levels: 0, 250, 500, 1000, and 2000 mg/kg body weight.
- Observations: Animals were monitored for clinical signs of toxicity, effects on body weight, and food and water consumption for 15 days post-administration.
- Endpoint: A no-observable-adverse-effect level (NOAEL) was determined based on the absence of treatment-related adverse findings. Gross and microscopic examinations of various organs were conducted at the end of the study.

## Subchronic Toxicity

Subchronic toxicity studies in non-rodent species are crucial for understanding the effects of repeated exposure.

- Test Substance: 3-acetyl-7-oxo-dehydroepiandrosterone.
- Species: Rhesus monkeys.
- Administration: Oral gavage.

- **Dose Levels and Duration:** While the full study report with detailed methodology is not publicly available, secondary sources report oral doses of 140 mg/kg for 28 days and 500 mg/kg for 7 days were found to be nontoxic.<sup>[4]</sup>
- **Parameters Monitored:** A comprehensive evaluation including clinical observations, body weight changes, food consumption, hematology, clinical chemistry, and gross pathology would be typical for such a study.

## Genotoxicity

The mutagenic potential of **7-Keto-DHEA** was assessed using the bacterial reverse mutation assay (Ames test).

- **Test Substance:** 3-acetyl-7-oxo-dehydroepiandrosterone.
- **Assay Type:** Bacterial reverse mutation assay.
- **Strains:** Standard strains of *Salmonella typhimurium* and *Escherichia coli* are typically used to detect point mutations.
- **Method:** The test is generally performed with and without metabolic activation (S9 mix) to assess the mutagenicity of the parent compound and its metabolites.
- **Results:** The Ames test for **7-Keto-DHEA** was reported to be negative, indicating no mutagenic potential under the tested conditions.<sup>[4]</sup> The full experimental details, including the specific bacterial strains and concentrations tested, were not available in the reviewed literature.

## Summary of Preclinical Toxicology Data

Study Type	Species	Route	Dose/Concentration	Duration	Key Findings	NOAEL (No-Observable-Adverse-Effect Level)	Reference
Acute Toxicity	Sprague-Dawley Rat	Oral Gavage	0, 250, 500, 1000, 2000 mg/kg	Single Dose	No adverse effects on body weight or organ morphology.	2000 mg/kg	[4]
Subchronic Toxicity	Rhesus Monkey	Oral Gavage	140 mg/kg/day	28 Days	Reported as nontoxic.	≥ 140 mg/kg/day	[4]
Subchronic Toxicity	Rhesus Monkey	Oral Gavage	500 mg/kg/day	7 Days	Reported as nontoxic.	≥ 500 mg/kg/day	[4]
Genotoxicity (Ames Test)	Bacterial Strains	In Vitro	Not specified in available literature.	N/A	Negative for mutagenicity.	N/A	[4]

## Clinical Safety and Tolerability

Human studies have been conducted to evaluate the safety, tolerability, and pharmacokinetics of **7-Keto-DHEA** in healthy volunteers.

## Escalating Dose Study in Healthy Males

A key study by Davidson et al. (2000) assessed the safety and pharmacokinetics of escalating doses of 3-acetyl-7-oxo-DHEA.

- Study Design: Randomized, double-blind, placebo-controlled, escalating dose study.
- Participants: 22 healthy male volunteers.
- Dosage Regimen:
  - 50 mg/day for 7 days, followed by a 7-day washout.
  - 100 mg/day for 7 days, followed by a 7-day washout.
  - 200 mg/day for 28 days.
- Safety Parameters Monitored: Clinical laboratory values (hematology, blood chemistry, urinalysis), vital signs, and reported adverse experiences.
- Hormonal Analysis: Measurement of total testosterone, free testosterone, dihydrotestosterone, estradiol, cortisol, thyroxine, and insulin levels.
- Pharmacokinetics: Plasma concentrations of 7-oxo-DHEA-3 $\beta$ -sulfate were measured.

## Safety in Overweight Adults

Studies investigating the efficacy of **7-Keto-DHEA** for weight management have also provided safety data in overweight individuals.

- Study Design: Typically randomized, double-blind, placebo-controlled trials.
- Participants: Healthy overweight adults.
- Dosage: Commonly 200 mg/day (100 mg twice daily).
- Duration: Up to 8 weeks.
- Safety Monitoring: Monitoring for adverse events through self-reporting and clinical evaluation.

## Summary of Clinical Safety Data

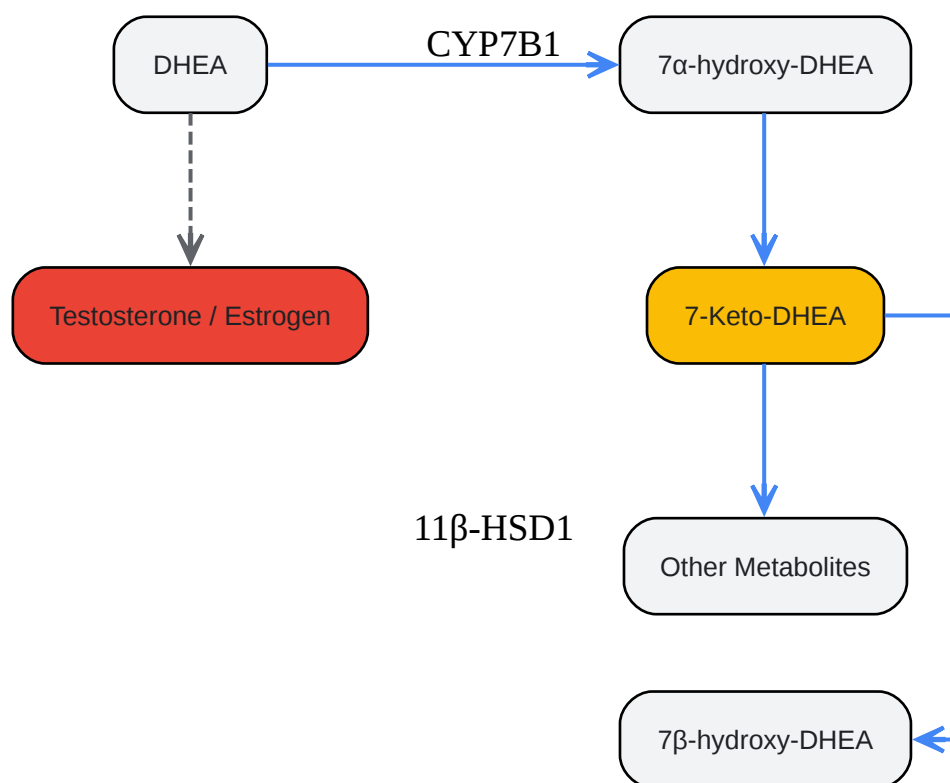
Study Population	Dosage	Duration	Adverse Events Reported	Hormonal Effects	Reference
Healthy Males	Up to 200 mg/day	28 Days	No significant differences in minor adverse experiences between the 7-Keto-DHEA and placebo groups. No changes in vital signs, blood chemistry, or urinalysis.	No significant effects on testosterone, estradiol, cortisol, or insulin levels. Blood hormone concentrations remained within the normal range.	<a href="#">[5]</a>
Overweight Adults	200 mg/day	8 Weeks	Generally well-tolerated. Some studies report minor side effects including heartburn, metallic taste, and nausea.	Oral administration does not appear to affect sex hormones. Some studies note a significant increase in triiodothyronine (T3) levels, though they remain within the normal range.	<a href="#">[4]</a> <a href="#">[6]</a>

## Metabolic and Signaling Pathways

Understanding the metabolic fate and signaling pathways of **7-Keto-DHEA** is essential for a complete safety assessment.

### Metabolism of 7-Keto-DHEA

**7-Keto-DHEA** is a metabolite of DHEA. The metabolic pathway does not lead to the formation of sex steroids.

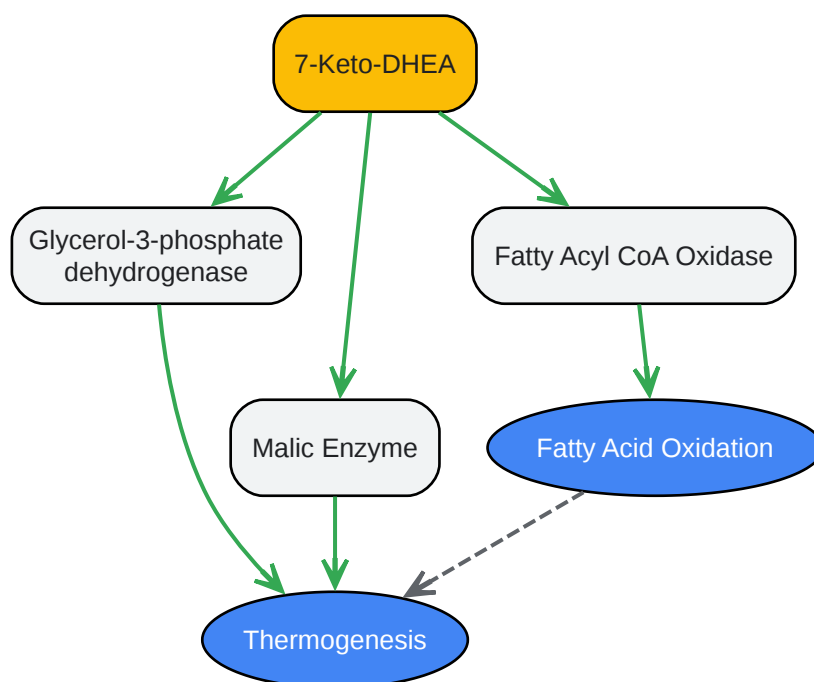


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Metabolic pathway of DHEA to **7-Keto-DHEA**.

### Thermogenic Signaling Pathway

**7-Keto-DHEA** is believed to exert its thermogenic effects by inducing key enzymes involved in fatty acid oxidation and energy expenditure.



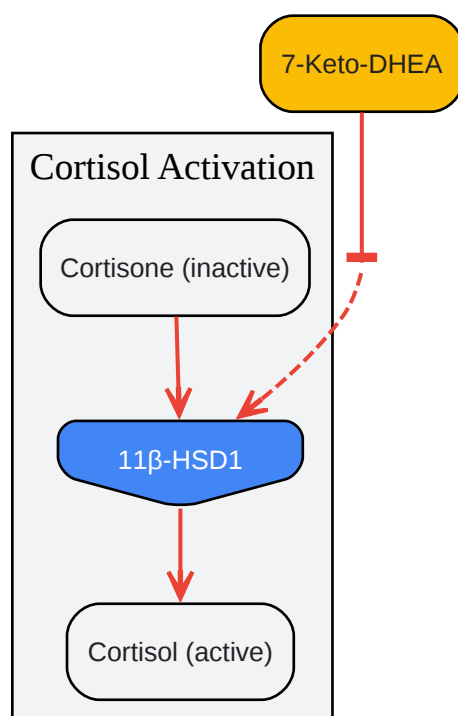
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Induction of thermogenic enzymes by **7-Keto-DHEA**.

## Interaction with 11 $\beta$ -Hydroxysteroid Dehydrogenase Type 1 (11 $\beta$ -HSD1)

**7-Keto-DHEA** can act as a competitive inhibitor of 11 $\beta$ -HSD1, an enzyme that converts inactive cortisone to active cortisol. This suggests an anti-glucocorticoid effect.





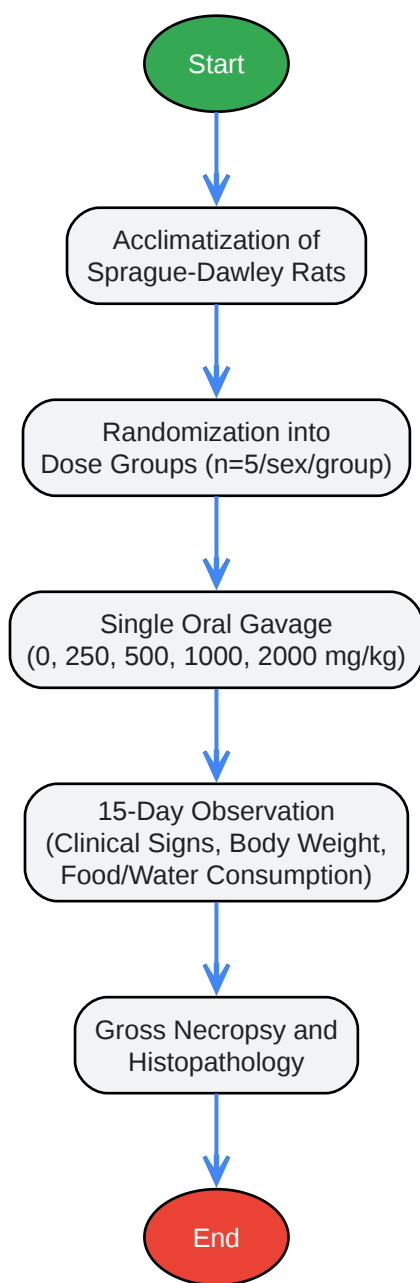
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Inhibition of 11 $\beta$ -HSD1 by 7-Keto-DHEA.

## Experimental Workflow Diagrams

The following diagrams illustrate the workflows of the key safety studies.

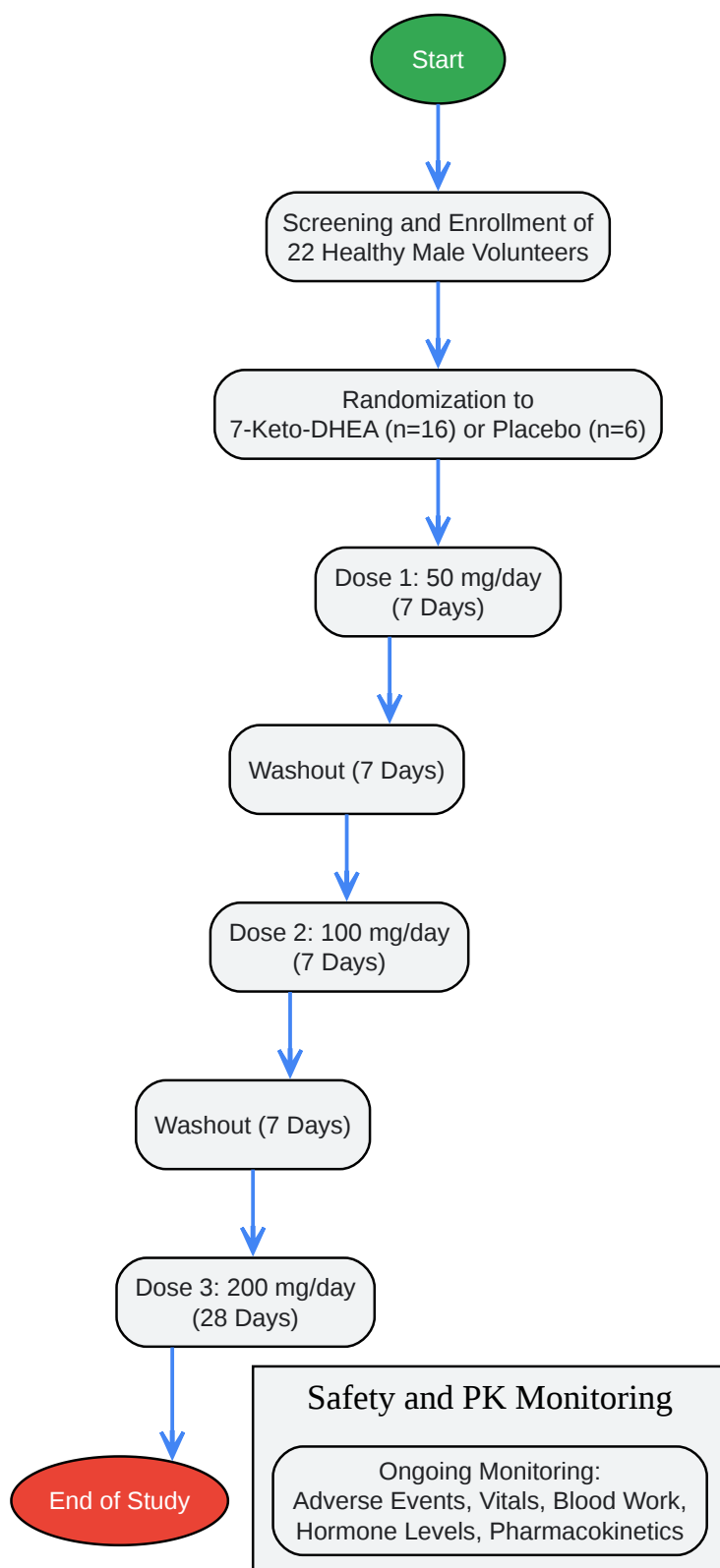
### Acute Oral Toxicity Study Workflow



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Workflow for the acute oral toxicity study in rats.

## Escalating Dose Human Safety Study Workflow



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Workflow for the escalating dose human safety study.

## Conclusion

The initial safety and toxicology data for **7-Keto-DHEA** suggest a favorable profile. Preclinical studies in rodents and non-human primates indicate a low order of acute and subchronic toxicity, with a high no-observable-adverse-effect level. Furthermore, the compound does not appear to be mutagenic. Clinical studies in humans at doses up to 200 mg/day for up to 28 days have demonstrated good tolerability with no significant adverse effects on hormonal profiles or standard clinical safety parameters. The metabolic pathway of **7-Keto-DHEA**, which avoids conversion to sex steroids, represents a significant safety advantage over its parent compound, DHEA. The mechanisms of action, including the induction of thermogenic enzymes and potential anti-glucocorticoid effects, provide a basis for its therapeutic rationale. Further long-term safety studies would be beneficial to fully characterize its chronic toxicity profile. This compilation of initial safety data provides a solid foundation for the continued investigation and development of **7-Keto-DHEA** as a potential therapeutic agent.

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